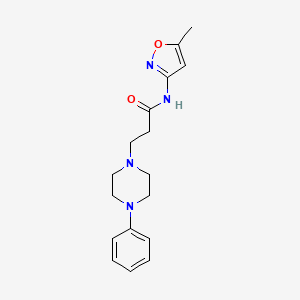![molecular formula C16H21N7O2 B11510544 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11510544.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a tetrazole ring, an amide linkage, and a phenylcyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from commercially available chemicals through a series of reactions involving azides and nitriles under specific conditions . The subsequent steps involve the formation of the amide linkage and the attachment of the phenylcyclohexane moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the tetrazole ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the phenyl or cyclohexane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro or azido derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Similar in structure but with a triazole ring instead of a tetrazole ring.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich heterocycle with similar energetic properties.
Uniqueness
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring with a phenylcyclohexane moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C16H21N7O2 |
|---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]amino]-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H21N7O2/c17-15-20-21-22-23(15)11-13(24)19-16(9-5-2-6-10-16)14(25)18-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,18,25)(H,19,24)(H2,17,20,22) |
InChI Key |
WMVMPCCFBSXLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11510477.png)
![3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11510483.png)
![6-Amino-3-(4-bromophenyl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510490.png)
![N-(2,3-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510497.png)


![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11510516.png)

![2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone](/img/structure/B11510526.png)
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine](/img/structure/B11510528.png)

![N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11510542.png)
